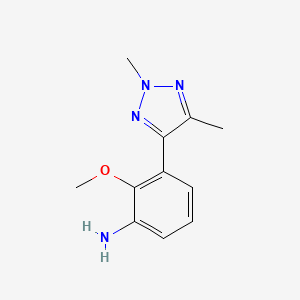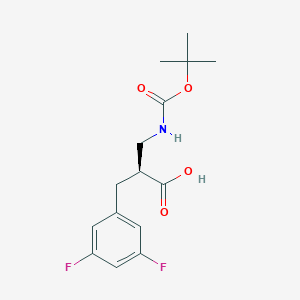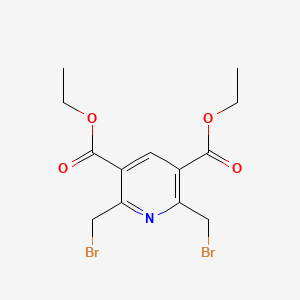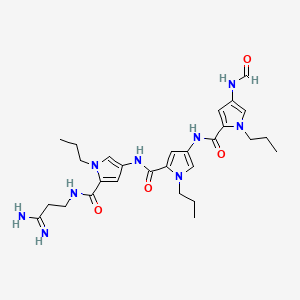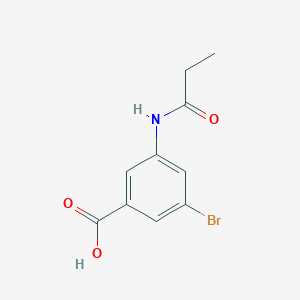
3-Bromo-5-propionamidobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-propionamidobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position and a propionamide group at the fifth position on the benzoic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-propionamidobenzoic acid typically involves the bromination of 5-propionamidobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-propionamidobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide in acetone.
Reduction Reactions: The propionamide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Major Products Formed
Substitution: 3-Iodo-5-propionamidobenzoic acid.
Reduction: 3-Bromo-5-aminobenzoic acid.
Oxidation: 3-Bromo-5-carboxybenzoic acid.
Aplicaciones Científicas De Investigación
3-Bromo-5-propionamidobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-propionamidobenzoic acid involves its interaction with specific molecular targets. The bromine atom and the propionamide group play crucial roles in binding to active sites of enzymes or receptors. This binding can either inhibit or activate the target, leading to the desired biological effect. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 3-Amino-5-bromobenzoic acid
- 3-Bromo-5-carboxybenzoic acid
Uniqueness
Compared to similar compounds, 3-Bromo-5-propionamidobenzoic acid is unique due to the presence of the propionamide group, which imparts distinct chemical and biological properties. This group enhances its solubility in organic solvents and increases its binding affinity to certain molecular targets, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C10H10BrNO3 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
3-bromo-5-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H10BrNO3/c1-2-9(13)12-8-4-6(10(14)15)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
DLSHTCLYYFKGDN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=CC(=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



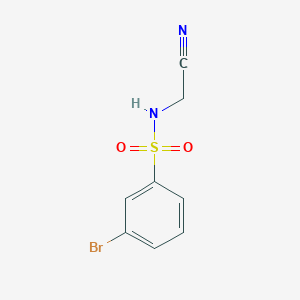
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)




